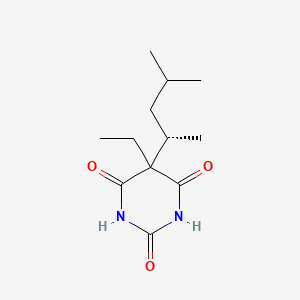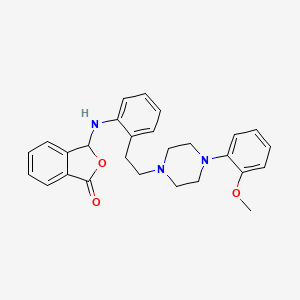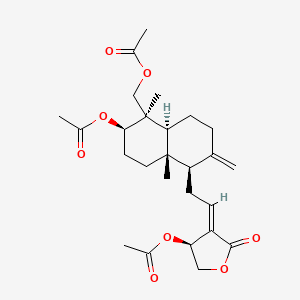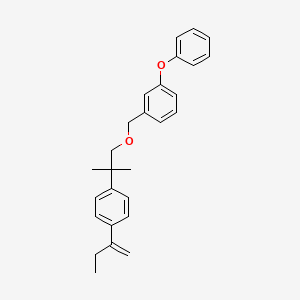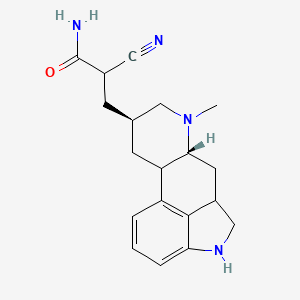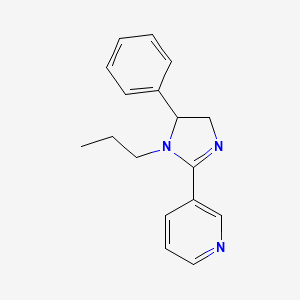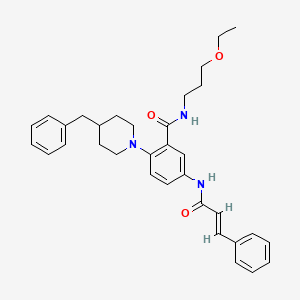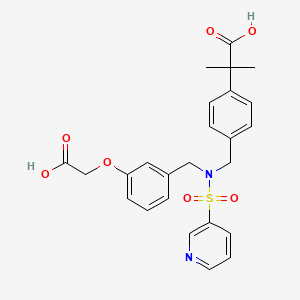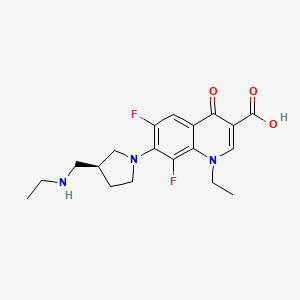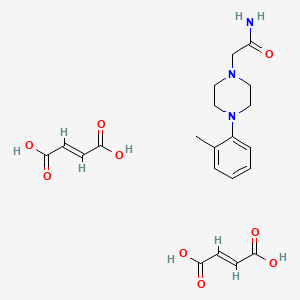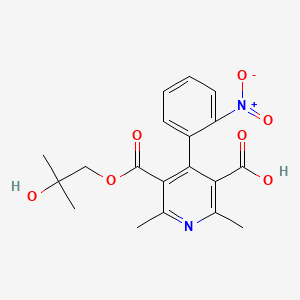
5-((2-Hydroxy-2-methylpropoxy)carbonyl)-2,6-dimethyl-4-(2-nitrophenyl)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((2-Hydroxy-2-methylpropoxy)carbonyl)-2,6-dimethyl-4-(2-nitrophenyl)nicotinic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a nicotinic acid core substituted with hydroxy, methyl, and nitrophenyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Hydroxy-2-methylpropoxy)carbonyl)-2,6-dimethyl-4-(2-nitrophenyl)nicotinic acid typically involves multiple steps. One common approach is the esterification of nicotinic acid derivatives with 2-hydroxy-2-methylpropyl alcohol under acidic conditions. This is followed by nitration and methylation reactions to introduce the nitrophenyl and dimethyl groups, respectively. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as crystallization, distillation, and chromatography are employed to achieve the desired product quality.
化学反応の分析
Types of Reactions
5-((2-Hydroxy-2-methylpropoxy)carbonyl)-2,6-dimethyl-4-(2-nitrophenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methyl and nitrophenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium methoxide (NaOCH₃).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
5-((2-Hydroxy-2-methylpropoxy)carbonyl)-2,6-dimethyl-4-(2-nitrophenyl)nicotinic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-((2-Hydroxy-2-methylpropoxy)carbonyl)-2,6-dimethyl-4-(2-nitrophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxy and nitrophenyl groups may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
Nicotinic Acid Derivatives: Compounds with similar nicotinic acid cores but different substituents.
Hydroxy and Nitro Substituted Compounds: Compounds with hydroxy and nitro groups on different aromatic or aliphatic backbones.
Uniqueness
5-((2-Hydroxy-2-methylpropoxy)carbonyl)-2,6-dimethyl-4-(2-nitrophenyl)nicotinic acid is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
特性
CAS番号 |
117191-84-1 |
|---|---|
分子式 |
C19H20N2O7 |
分子量 |
388.4 g/mol |
IUPAC名 |
5-(2-hydroxy-2-methylpropoxy)carbonyl-2,6-dimethyl-4-(2-nitrophenyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H20N2O7/c1-10-14(17(22)23)16(12-7-5-6-8-13(12)21(26)27)15(11(2)20-10)18(24)28-9-19(3,4)25/h5-8,25H,9H2,1-4H3,(H,22,23) |
InChIキー |
MVVCNLDLEHBPJK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OCC(C)(C)O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


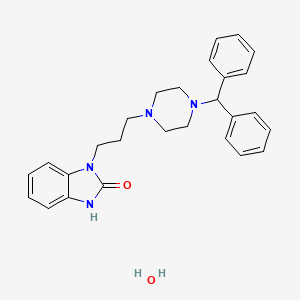
![(1S,2R,19R,22S,34S,37R,40R,52S)-48-[(2-adamantylamino)methyl]-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12777547.png)
